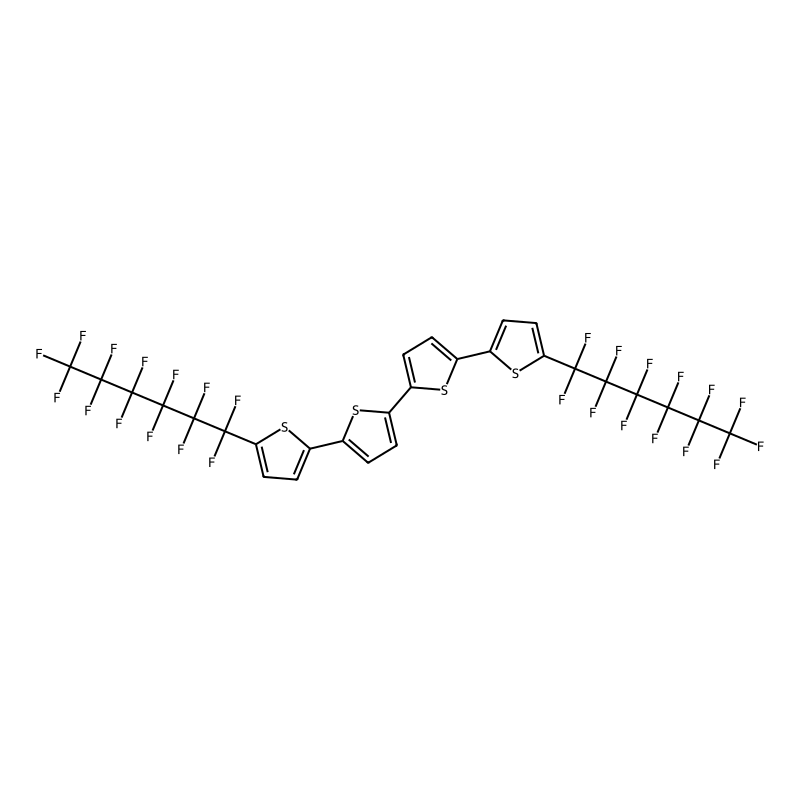

5,5'''-Bis(tridecafluorohexyl)-2,2':5',2 '':5'',2'''-quaterthiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Field-Effect Transistors (OFETs)

Scientific Field: Electronics and Photonics

Application Summary: DFH-4T is utilized in the development of high-mobility OFETs. These transistors are pivotal in advancing complementary circuits and light-emitting technologies.

Methods of Application:

Configuration: Bottom-gate, top-contact configuration.

Film Thickness Control: The performance of DFH-4T transistors is studied by controlling the deposited film thickness from 8 nm to 80 nm.

Results:

Mobility: The room-temperature field-effect mobility increases monotonically from 0.01 to 1 cm²·V⁻¹·s⁻¹ with increasing film thickness.

Threshold Voltage: Exhibits a trend of first decreasing then increasing with film thickness.

Surface-Enhanced Raman Spectroscopy (SERS)

Scientific Field: Molecular Detection

Application Summary: DFH-4T films are employed as SERS-active platforms for molecular detection without requiring an additional plasmonic layer.

Methods of Application:

Fabrication: Vapour deposition to create superhydrophobic and ivy-like nanostructured films.

Probe Molecule: Methylene blue used to test the enhancement.

Results:

Raman Signal Enhancements: Up to 3.4 × 10³ for methylene blue without a gold layer, and enhancements up to 10¹⁰ with a thin gold layer.

Organic Light-Emitting Diodes (OLEDs)

Scientific Field: Optoelectronics

Application Summary: DFH-4T serves as an electron-transporting material in OLEDs, contributing to field-effect electron transport.

Methods of Application:

Material Combination: DFH-4T combined with other materials to optimize electron mobility and light emission.

Results:

Electron Mobility: High electron field-effect mobility obtained in DFH-4T-based OLEDs.

Thin Film Microstructural Analysis

Scientific Field: Material Science

Application Summary: Investigating the microstructure of DFH-4T films to understand charge transport and injection mechanisms.

Methods of Application:

Techniques Used: Atomic force microscopy and X-ray diffraction.

Film Thickness Variation: Analyzing films with thickness ranging from 8 nm to 80 nm.

Results:

Morphology: Transition from multilayered terrace to stacked rod-like structures with increased film thickness.

Low-Temperature Transport Measurements

Scientific Field: Condensed Matter Physics

Application Summary: DFH-4T transistors are analyzed at low temperatures to understand the electronic states and transport mechanisms.

Methods of Application:

Model: Mobility-edge model to demonstrate electronic states.

Temperature Range: Measurements conducted at temperatures significantly below room temperature.

Results:

Electronic States: Determined mainly by the film continuity and crystallinity of the bottom multilayered terrace.

Capacitance-Voltage Measurements in MIS Diodes

Scientific Field: Semiconductor Physics

Application Summary: DFH-4T is used in metal-insulator-semiconductor (MIS) diodes to study charge injection from top contacts.

Methods of Application:

Diode Configuration: DFH-4T MIS diodes with varying film thickness.

Measurements: Capacitance-voltage characteristics are recorded.

Results:

Charge Injection: Demonstrates a morphological dependence, explaining the variation of threshold voltage with thickness.

Photovoltaic Devices

Scientific Field: Renewable Energy

Application Summary: DFH-4T is used in the active layers of organic photovoltaic (OPV) devices to improve power conversion efficiency.

Methods of Application:

Device Structure: Bulk heterojunction OPV devices incorporating DFH-4T.

Processing Techniques: Solution processing and thermal annealing to optimize the morphology.

Results:

Efficiency: Achieved power conversion efficiencies of up to 8%, with enhanced light absorption and charge carrier mobility.

Gas Sensing

Scientific Field: Environmental Monitoring

Application Summary: DFH-4T-based thin films are applied in gas sensors for detecting volatile organic compounds (VOCs).

Methods of Application:

Sensor Fabrication: Thin-film transistors with DFH-4T as the sensing layer.

Target Gases: Sensors tested against various VOCs like methanol, ethanol, and acetone.

Results:

Sensitivity: Demonstrated high sensitivity and selectivity towards VOCs, with rapid response and recovery times.

Anti-Corrosive Coatings

Scientific Field: Materials Engineering

Application Summary: DFH-4T is explored for its potential in anti-corrosive coatings due to its chemical stability and barrier properties.

Methods of Application:

Coating Process: Layer-by-layer deposition of DFH-4T on metal surfaces.

Evaluation: Corrosion resistance tested under various environmental conditions.

Results:

Nonlinear Optics

Scientific Field: Photonics

Application Summary: The nonlinear optical properties of DFH-4T are investigated for applications in optical switching and modulation.

Methods of Application:

Optical Setup: Incorporation of DFH-4T into waveguides and resonators.

Testing: Measurement of third-order nonlinear optical susceptibilities.

Results:

Optical Nonlinearity: High third-order nonlinear optical response, suitable for ultrafast optical signal processing.

Flexible Electronics

Scientific Field: Wearable Technology

Application Summary: DFH-4T’s flexibility and electronic properties make it suitable for use in flexible and stretchable electronic devices.

Methods of Application:

Substrate Selection: Use of flexible substrates like polyimide.

Device Integration: Integration of DFH-4T transistors into flexible circuits.

Results:

Device Performance: Maintained high electronic performance under mechanical stress and bending.

Quantum Dot Solar Cells

Scientific Field: Nanotechnology

Application Summary: DFH-4T is used as a ligand material for quantum dots in solar cells to enhance charge transfer and stability.

Methods of Application:

Quantum Dot Synthesis: Surface passivation of quantum dots with DFH-4T.

Solar Cell Fabrication: Incorporation of DFH-4T-passivated quantum dots into solar cell architectures.

Results:

Stability and Efficiency: Improved stability and power conversion efficiency in quantum dot solar cells.

High-Frequency Electronic Devices

Scientific Field: High-Speed Electronics

Application Summary: DFH-4T is investigated for its potential in high-frequency electronic devices due to its high electron mobility.

Methods of Application:

Device Fabrication: Utilizing thin-film deposition techniques to create DFH-4T-based transistors.

Frequency Testing: Devices are tested at GHz frequencies to evaluate performance.

Results:

Performance: Demonstrated potential for use in high-speed applications, with stable operation at GHz frequencies.

Bioelectronics

Scientific Field: Biomedical Engineering

Application Summary: The biocompatibility and stability of DFH-4T make it a candidate for bioelectronic interfaces and sensors.

Methods of Application:

Interface Design: Development of DFH-4T-based bioelectronic interfaces.

Biocompatibility Testing: Assessing the interaction with biological tissues and fluids.

Results:

Biocompatibility: Found to be non-toxic and stable, making it suitable for long-term biomedical applications.

Thermoelectric Materials

Scientific Field: Energy Conversion

Application Summary: DFH-4T’s unique thermal and electrical properties are utilized in the development of thermoelectric materials.

Methods of Application:

Material Synthesis: Creating composite materials with DFH-4T to enhance thermoelectric properties.

Thermal Conductivity Analysis: Measuring the thermal conductivity and Seebeck coefficient.

Results:

Thermoelectric Efficiency: Improved thermoelectric efficiency, with potential for waste heat recovery applications.

Chemical Sensors

Scientific Field: Analytical Chemistry

Application Summary: DFH-4T is used in chemical sensors for detecting and quantifying specific chemical species.

Methods of Application:

Sensor Fabrication: Thin-film chemical sensors with DFH-4T as the active layer.

Target Chemicals: Sensors calibrated for specific chemicals such as ions or organic molecules.

Results:

Sensitivity and Selectivity: High sensitivity and selectivity for the targeted chemicals, with potential for environmental monitoring.

Electroluminescent Devices

Scientific Field: Display Technology

Application Summary: DFH-4T is explored for its electroluminescent properties in the development of new display technologies.

Methods of Application:

Device Construction: Incorporating DFH-4T into electroluminescent device architectures.

Luminance Testing: Evaluating the brightness and color purity of the emitted light.

Results:

Spintronics

Scientific Field: Quantum Computing

Methods of Application:

Spin Transport Measurement: Investigating the spin transport phenomena in DFH-4T films.

Device Integration: Exploring the integration of DFH-4T into spintronic device architectures.

Results:

5,5'''-Bis(tridecafluorohexyl)-2,2':5',2'':5'',2'''-quaterthiophene, also known as DFH-4T, is a specialized organic compound classified as a n-type semiconducting material. It is a derivative of quaterthiophene, which consists of four thiophene units linked together. The presence of tridecafluorohexyl groups enhances its solubility and stability, making it suitable for various applications in organic electronics and materials science. This compound exhibits unique electronic properties due to its extended π-conjugated system, allowing for effective charge transport and light absorption .

The chemical behavior of 5,5'''-Bis(tridecafluorohexyl)-2,2':5',2'':5'',2'''-quaterthiophene is influenced by its structure. It can undergo various reactions typical for thiophene derivatives, including:

- Electrophilic Aromatic Substitution: The thiophene rings can react with electrophiles under appropriate conditions.

- Cross-Coupling Reactions: It can participate in reactions such as Suzuki or Stille coupling to form more complex structures.

- Oxidative Polymerization: DFH-4T can be polymerized to create conductive polymers with enhanced electronic properties.

These reactions are crucial for modifying the compound for specific applications in organic photovoltaics and field-effect transistors .

The synthesis of 5,5'''-Bis(tridecafluorohexyl)-2,2':5',2'':5'',2'''-quaterthiophene typically involves:

- Preparation of Thiophene Units: Starting from simpler thiophene derivatives through methods like the Grignard reaction or lithiation.

- Functionalization: Introducing tridecafluorohexyl groups via nucleophilic substitution or coupling reactions.

- Coupling Reaction: Employing cross-coupling techniques to link the thiophene units into a quaterthiophene structure.

These methods allow for the precise control over the molecular architecture and properties of the final product .

The unique properties of 5,5'''-Bis(tridecafluorohexyl)-2,2':5',2'':5'',2'''-quaterthiophene make it suitable for various applications:

- Organic Photovoltaics: Its semiconducting nature allows it to be used in solar cells.

- Field-Effect Transistors: It can serve as an active layer in organic transistors due to its charge transport capabilities.

- Organic Light Emitting Diodes (OLEDs): Its optical properties make it a candidate for use in OLED technology.

These applications leverage its electronic properties and stability under operational conditions .

Interaction studies involving 5,5'''-Bis(tridecafluorohexyl)-2,2':5',2'':5'',2'''-quaterthiophene focus on its behavior in various environments:

- Solvent Interactions: Understanding how different solvents affect its solubility and electronic properties.

- Charge Carrier Dynamics: Investigating how it interacts with other materials in devices to optimize performance.

Such studies are essential for developing effective device architectures that utilize this compound .

Several compounds share structural similarities with 5,5'''-Bis(tridecafluorohexyl)-2,2':5',2'':5'',2'''-quaterthiophene. Here are notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| 3,3''-Bis(tridecafluorohexyl)-2,2':5',2''-terthiophene | Similar thiophene backbone | Exhibits different electronic properties due to fewer thiophene units |

| 5,5'-Bis((5-perfluorohexyl)thiophen-2-yl)-2,2'-bithiophene | Two thiophene units | Focused on specific electronic applications |

| 4,4'-Di(tridecafluorohexyl)-biphenylene | Biphenylene structure | Different conjugation length but similar fluorinated side chains |

The uniqueness of 5,5'''-Bis(tridecafluorohexyl)-2,2':5',2'':5'',2'''-quaterthiophene lies in its extended π-conjugation and the incorporation of multiple fluorinated alkyl chains that enhance solubility and stability compared to these similar compounds .

Frontier Molecular Orbital Analysis via Density Functional Theory

Density functional theory calculations have provided crucial insights into the electronic structure of 5,5'''-Bis(tridecafluorohexyl)-2,2':5',2'':5'',2'''-quaterthiophene, commonly referred to as α,ω-Diperfluorohexyl-quarterthiophene or DFH-4T. The compound demonstrates significant n-type semiconductor characteristics, with electronic properties dramatically influenced by the presence of the tridecafluorohexyl substituents [1].

The molecular structure consists of a quaterthiophene backbone with perfluorinated hexyl chains attached at the terminal positions. Commercial availability confirms its electronic characteristics, with the compound exhibiting N-type behavior and mobility values up to 0.64 cm²/V·s [1]. The molecular formula C₂₈H₈F₂₆S₄ and molecular weight of 966.58 g/mol reflect the substantial fluorine content that fundamentally alters the electronic structure compared to unsubstituted quaterthiophenes [2].

Theoretical investigations utilizing density functional theory have established that the introduction of perfluoroalkyl chains leads to significant modifications in frontier molecular orbital energies. The electron-withdrawing nature of the fluorinated substituents stabilizes both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, with particularly pronounced effects on the lowest unoccupied molecular orbital stabilization [3]. This stabilization facilitates efficient electron injection and transport, characteristic of high-performance n-type organic semiconductors.

The computational studies reveal that carbonyl-functionalized quaterthiophenes, which share structural similarities with the perfluorinated derivatives, exhibit frontier molecular orbital energies that can be systematically tuned through substitution patterns [3]. For related quaterthiophene systems, density functional theory calculations demonstrate that terminal functionalization significantly lowers both highest occupied molecular orbital and lowest unoccupied molecular orbital energies, though the extent of lowest unoccupied molecular orbital lowering exceeds that of highest occupied molecular orbital lowering, resulting in reduced energy gaps [3].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 966.58 g/mol | [1] [2] |

| Electron Mobility | ≤0.64 cm²/V·s | [1] |

| Semiconductor Type | N-type | [1] [2] |

| Melting Point | 205-210°C | [1] |

The electronic structure analysis confirms that the perfluorinated substituents induce progressive quinoidization of the π-conjugated backbone compared to non-fluorinated analogues [4]. This structural modification is evidenced through vibrational spectroscopy studies of related carbonyl-functionalized quaterthiophenes, where substitution with electron-withdrawing groups results in characteristic downshifts in carbon-carbon and carbon-carbon double bond stretching vibrations [4].

Anisotropic Charge Carrier Mobility in Thin-Film Configurations

The charge transport properties of 5,5'''-Bis(tridecafluorohexyl)-2,2':5',2'':5'',2'''-quaterthiophene in thin-film configurations demonstrate pronounced anisotropic behavior that depends critically on film morphology and molecular orientation. Systematic investigations have revealed field-effect mobilities ranging from 0.01 to 1 cm²/V⁻¹s⁻¹ as film thickness increases from 8 nm to 80 nm [5] [6].

The anisotropic nature of charge transport in organic semiconductors arises from the directional dependence of intermolecular interactions and the alignment of molecular orbitals [7] [8]. In crystalline organic semiconductors, charge carrier mobility exhibits distinct directionality such that the impact of specific molecular motions on charge transport becomes accessible to both experimental and theoretical studies [7]. For the perfluorinated quaterthiophene system, the molecular packing arrangements and orientational order significantly influence the magnitude and direction of charge carrier mobility.

Experimental measurements utilizing organic field-effect transistors have demonstrated that the highest electron mobilities are achieved in thicker films where improved crystalline order and film continuity are established [5]. The mobility enhancement with increasing thickness correlates with morphological transitions from multilayered terrace structures to stacked rod-like crystal formations. These structural changes provide more efficient pathways for charge transport while maintaining favorable molecular orientations for electron conduction.

Temperature-dependent transport measurements reveal activation energies that decrease with increasing film thickness, from 23.4 meV for 8 nm devices to 8.3 meV for 80 nm devices [5]. This trend indicates improved electronic coupling and reduced energetic disorder in thicker films. The mobility follows Arrhenius behavior below 240 K, with a transition to steeper temperature dependence at elevated temperatures, suggesting the presence of band-tail states consistent with the mobility-edge model [5].

| Film Thickness | Room Temperature Mobility | Activation Energy |

|---|---|---|

| 8 nm | 0.01 cm²/V⁻¹s⁻¹ | 23.4 meV |

| 20 nm | 0.5 cm²/V⁻¹s⁻¹ | - |

| 80 nm | 1.0 cm²/V⁻¹s⁻¹ | 8.3 meV |

The anisotropic charge transport is fundamentally linked to the molecular orientation within the thin films. X-ray diffraction studies reveal predominantly (h00) type diffraction peaks, indicating that the molecules adopt an edge-on orientation with their long molecular axes aligned perpendicular to the substrate surface [5]. This orientation facilitates in-plane π-π intermolecular interactions that are favorable for charge transport parallel to the substrate plane.

Near-edge X-ray absorption fine structure spectroscopy measurements confirm that the thiophene ring planes are tilted approximately 40° from the surface normal, consistent with the edge-on molecular arrangement [5]. This molecular orientation remains relatively constant across different film thicknesses, suggesting that the mobility improvements with thickness arise primarily from enhanced film quality and crystalline order rather than changes in molecular orientation.

The charge transport mechanisms in these systems are governed by small polaron hopping at lower mobilities and transient delocalization at higher mobilities [9]. Recent theoretical frameworks describe charge carriers as "flickering" polarons that are delocalized over 10-20 molecules on average and constantly change their shape under thermal disorder influence [9]. These polarons propagate through short bursts of wave function expansion, leading to spatial displacement and electrical conductivity.

Impact of Fluorine-Induced Electronic Effects on Bandgap Engineering

The incorporation of fluorine atoms into the molecular structure of 5,5'''-Bis(tridecafluorohexyl)-2,2':5',2'':5'',2'''-quaterthiophene represents a powerful strategy for bandgap engineering in organic semiconductors. Fluorination fundamentally alters the electronic properties through two primary mechanisms: inductive effects that modify ground-state electron binding and resonance effects that stabilize molecular ions [10] [11].

The electron-withdrawing nature of fluorine substituents creates significant perturbations in the electronic structure. When fluorine acts as a substituent, these effects are substantial but of opposite sign, with inductive effects potentially reaching several electron volts in magnitude [10] [11]. For the perfluorinated quaterthiophene system, the tridecafluorohexyl chains provide exceptionally strong electron-withdrawing character that dramatically stabilizes the lowest unoccupied molecular orbital energy levels.

Experimental studies of fluorinated thiophene-containing systems demonstrate that fluorination enables precise control over molecular orbital energies and interactions [12] [13]. The position and number of fluorine atoms allow fine-tuning of electronic properties, providing valuable insights for organic semiconductor applications [12]. In the case of the fully perfluorinated alkyl chains, the extensive fluorination creates materials with enhanced electron affinity and improved n-type characteristics.

The bandgap engineering effects of fluorination are particularly pronounced in donor-acceptor systems where fluorinated units serve as strong acceptors [14] [15]. Research on thieno[3,2-b]thiophene-bridged polymer semiconductors shows that fluorine substitution not only down-shifts the highest occupied molecular orbital energy level but also enhances intra- and intermolecular interactions of the resulting conjugated system [14] [15]. For polymer solar cells incorporating fluorinated acceptor units, open-circuit voltages increased from 0.72 V to 0.81 V, while electron mobilities showed 4.1 to 6.3-fold enhancements compared to non-fluorinated analogues [14] [15].

The electron-withdrawing ability of perfluoroalkyl groups has been systematically investigated through experimental and density functional theory studies [16]. These investigations demonstrate that electron affinities increase significantly with increasing perfluoroalkyl chain length, confirming the effectiveness of extended fluorinated substituents for bandgap modification [16]. The strong electronegative character of fluorine substituents enhances electron-accepting properties and enables controlled bandgap reduction.

| Fluorination Effect | Impact on Electronic Properties |

|---|---|

| Inductive Effects | Ground-state electron binding modification |

| Resonance Effects | Molecular ion stabilization |

| Orbital Energy Lowering | Enhanced electron injection capability |

| Bandgap Reduction | Improved semiconductor performance |

In organic semiconductor applications, fluorination has proven essential for achieving balanced ambipolar charge transport [13] [17]. Studies of fluorinated thiophene-phenylene co-oligomers reveal that partial fluorination can optimize charge injection and transport for both electron and hole carriers, with electroluminescence observed only in devices based on partially fluorinated materials [13] [17]. This demonstrates the critical importance of controlled fluorination for device optimization.

The mechanism of fluorine-induced bandgap engineering involves both direct electronic effects and indirect structural modifications. Fluorination dramatically affects molecular packing motifs and facilitates π-stacking interactions [13] [17]. These packing changes, combined with the electronic effects of fluorine substitution, create synergistic improvements in charge transport and injection properties.